molecular formula C15H12N2O4S B12806401 Ethyl 2-(benzoylamino)furo(2,3-d)(1,3)thiazole-5-carboxylate CAS No. 68967-49-7

Ethyl 2-(benzoylamino)furo(2,3-d)(1,3)thiazole-5-carboxylate

Cat. No.: B12806401
CAS No.: 68967-49-7
M. Wt: 316.3 g/mol
InChI Key: ZWNNMRRMWXHOHQ-UHFFFAOYSA-N
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Description

Ethyl 2-(benzoylamino)furo(2,3-d)(1,3)thiazole-5-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a furothiazole core, which is a fused ring system containing both furan and thiazole rings. The presence of a benzoylamino group and an ethyl ester functionality further enhances its chemical complexity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(benzoylamino)furo(2,3-d)(1,3)thiazole-5-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the furothiazole core, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The benzoylamino group is then introduced via an amide coupling reaction, often using reagents like benzoyl chloride and a suitable amine. Finally, the ethyl ester is formed through esterification reactions, typically using ethanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(benzoylamino)furo(2,3-d)(1,3)thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the furothiazole core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 2-(benzoylamino)furo(2,3-d)(1,3)thiazole-5-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-(benzoylamino)furo(2,3-d)(1,3)thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 2-(benzoylamino)furo(2,3-d)(1,3)thiazole-5-carboxylate can be compared with other similar compounds, such as:

    Thiazole derivatives: Known for their diverse biological activities, including antimicrobial and anticancer properties.

    Furan derivatives: Often used in the synthesis of pharmaceuticals and agrochemicals.

    Benzoylamino compounds: Explored for their potential therapeutic applications.

Properties

CAS No.

68967-49-7

Molecular Formula

C15H12N2O4S

Molecular Weight

316.3 g/mol

IUPAC Name

ethyl 2-benzamidofuro[2,3-d][1,3]thiazole-5-carboxylate

InChI

InChI=1S/C15H12N2O4S/c1-2-20-14(19)10-8-11-13(21-10)17-15(22-11)16-12(18)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,16,17,18)

InChI Key

ZWNNMRRMWXHOHQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(O1)N=C(S2)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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